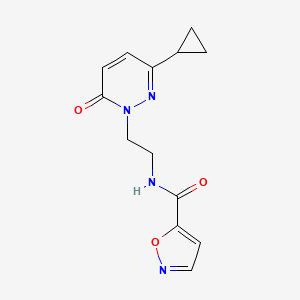

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide

CAS No.: 2097926-94-6

Cat. No.: VC6677606

Molecular Formula: C13H14N4O3

Molecular Weight: 274.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097926-94-6 |

|---|---|

| Molecular Formula | C13H14N4O3 |

| Molecular Weight | 274.28 |

| IUPAC Name | N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,2-oxazole-5-carboxamide |

| Standard InChI | InChI=1S/C13H14N4O3/c18-12-4-3-10(9-1-2-9)16-17(12)8-7-14-13(19)11-5-6-15-20-11/h3-6,9H,1-2,7-8H2,(H,14,19) |

| Standard InChI Key | RQPZDOQLDWBUFD-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NO3 |

Introduction

Structural Features

The structural framework of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide includes:

-

Pyridazine Core: A six-membered aromatic ring containing two adjacent nitrogen atoms, which contributes to its biological activity.

-

Cyclopropyl Group: Enhances lipophilicity, potentially improving cellular uptake and bioavailability.

-

Isoxazole Moiety: Known for its role in modulating biological targets due to its electron-rich heteroaromatic nature.

-

Carboxamide Functional Group: Facilitates hydrogen bonding interactions with biological macromolecules.

These features suggest the compound's ability to interact with enzymes or receptors, making it a candidate for further pharmacological investigation.

Synthesis Pathway

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide typically involves:

-

Formation of the pyridazine core via cyclization reactions using hydrazines and diketones.

-

Introduction of the cyclopropyl group through alkylation or Grignard reactions.

-

Coupling of the isoxazole moiety through condensation reactions involving hydroxamic acids or nitrile oxides.

Typical reaction conditions include:

| Parameter | Details |

|---|---|

| Solvents | Dimethylformamide (DMF), dichloromethane (DCM) |

| Catalysts | Palladium-based catalysts for coupling reactions |

| Atmosphere | Inert (e.g., nitrogen or argon) to prevent side reactions |

| Purification Methods | Chromatography, recrystallization |

Pharmacological Potential

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide belongs to the pyridazine derivatives class, which exhibits:

-

Anti-inflammatory Activity: Pyridazine derivatives often inhibit inflammatory mediators.

-

Analgesic Effects: Through modulation of pain pathways.

-

Anticancer Properties: Potentially by interfering with cell proliferation signaling pathways.

Mechanism of Action

The compound likely interacts with biological targets such as enzymes or receptors via:

-

Hydrogen bonding through the carboxamide group.

-

Aromatic stacking from the pyridazine ring.

-

Hydrophobic interactions facilitated by the cyclopropyl group.

Reactivity Profile

The compound's reactivity is influenced by its functional groups:

-

Electrophilic Sites:

-

Carbonyl group in the carboxamide is susceptible to nucleophilic attack.

-

-

Nucleophilic Sites:

-

Nitrogen atoms in the pyridazine ring can participate in coordination chemistry.

-

Common reactions include:

| Reaction Type | Reagents |

|---|---|

| Oxidation | Potassium permanganate |

| Reduction | Palladium on carbon (Pd/C) |

| Coupling | Organometallic reagents |

Therapeutic Applications

While specific clinical data for this compound are unavailable, its structural similarity to other bioactive pyridazines suggests potential applications in:

-

Anti-inflammatory drug development.

-

Cancer therapy as a kinase inhibitor.

-

Neurological disorders due to its ability to cross the blood-brain barrier (hypothetical based on lipophilicity).

Research Focus

Future studies should focus on:

-

In vitro and in vivo pharmacokinetics.

-

Toxicological profiling to assess safety.

-

Structure-activity relationship (SAR) studies to optimize efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume